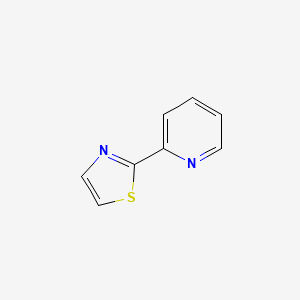

2-(2-Pyridyl)thiazole

描述

Significance of Pyridyl-Thiazole Heterocycles in Contemporary Chemical Science

Pyridyl-thiazole heterocycles, which incorporate both a pyridine (B92270) and a thiazole (B1198619) ring, are of substantial interest in modern chemical science due to their versatile applications. These compounds are pivotal in the development of pharmaceuticals, advanced materials, and catalysts. jetir.org The unique structural arrangement of nitrogen and sulfur atoms in the thiazole ring, combined with the properties of the pyridine moiety, allows for a wide range of chemical modifications and biological activities. fabad.org.trnih.gov

The thiazole ring itself is a component of numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trijper.orgtandfonline.com When linked to a pyridine ring, the resulting hybrid molecule often displays enhanced or novel functionalities. mdpi.com These heterocycles are key building blocks in medicinal chemistry for creating new therapeutic agents and are also utilized in materials science for developing liquid crystals, molecular switches, and sensors. jetir.org Their ability to act as ligands for metal ions is crucial in coordination chemistry, leading to the formation of complexes with diverse photochemical and photophysical properties. researchgate.net

Historical Context and Evolution of 2-(2-Pyridyl)thiazole Research

The foundational work on thiazole chemistry was established in the late 19th century. ijper.orgnumberanalytics.com Since then, research into thiazole derivatives has expanded significantly, driven by their presence in biologically active compounds. tandfonline.comnumberanalytics.com The investigation of pyridyl-substituted thiazoles, including this compound, represents a more recent, yet rapidly growing, area of this field. jetir.org

Early research primarily focused on the synthesis and basic characterization of these compounds. Over time, the focus has shifted towards exploring their potential applications. A significant milestone in this evolution was the discovery of their ability to form stable complexes with a variety of metal ions. researchgate.netpublish.csiro.au This opened up new avenues of research in coordination chemistry and catalysis. In recent years, there has been a surge of interest in the biological activities of pyridyl-thiazole derivatives, particularly in the development of new anticancer and antimicrobial agents. mdpi.comrsc.org The synthesis of novel hybrid molecules incorporating the this compound scaffold continues to be an active area of research, aiming to fine-tune their properties for specific applications. mdpi.com

Overview of Key Research Domains Investigating this compound Chemistry

The unique properties of this compound have led to its investigation across several key research domains:

Medicinal Chemistry : A primary focus of research is the synthesis and evaluation of this compound derivatives as potential therapeutic agents. Studies have demonstrated their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. jetir.orgijper.orgmdpi.com The ability to modify the core structure allows for the optimization of biological activity and the development of targeted therapies. mdpi.com

Coordination Chemistry : The nitrogen atoms of both the pyridine and thiazole rings in this compound make it an excellent ligand for coordinating with metal ions. researchgate.net Researchers are actively exploring the synthesis and characterization of metal complexes with this ligand, leading to materials with interesting photophysical and electrochemical properties. researchgate.net These complexes have potential applications in areas such as light-emitting devices and catalysis.

Materials Science : The structural features of pyridyl-thiazole compounds make them suitable for the design of advanced materials. jetir.org They are being investigated for their potential use in creating liquid crystals, molecular switches, and sensors due to their unique electronic and self-assembly properties. jetir.org

Catalysis : Metal complexes of this compound and its derivatives are being studied for their catalytic activity in various organic reactions. rsc.org The ability of the ligand to stabilize metal centers and influence their reactivity is a key aspect of this research.

Structure

3D Structure

属性

IUPAC Name |

2-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSXKNJOKINZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537159 | |

| Record name | 2-(1,3-Thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-17-2 | |

| Record name | 2-(2-Thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Pyridyl Thiazole and Its Derivatives

Classical and Modern Approaches to 2-(2-Pyridyl)thiazole Core Synthesis

The construction of the this compound core can be achieved through several reliable methods, each with its own advantages and adaptations.

Hantzsch Thiazole (B1198619) Synthesis and Its Adaptations for Pyridyl Moieties

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings and is widely adapted for the preparation of this compound. publish.csiro.au This method involves the condensation reaction between an α-haloketone and a thioamide. ijarsct.co.in For the synthesis of pyridyl-substituted thiazoles, 2-pyridylthioamide is a key reactant, providing the pyridyl group to the final structure. The reaction typically proceeds by the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

This method's versatility allows for the synthesis of a variety of derivatives by using different substituted α-haloketones. For instance, the reaction of 2-bromoacetyl)pyridine with corresponding thiosemicarbazones has been utilized to synthesize novel pyridine-appended 2-hydrazinylthiazole (B183971) derivatives. rsc.org While generally effective, the classical Hantzsch synthesis can sometimes be associated with drawbacks such as harsh reaction conditions and the use of expensive catalysts. ijarsct.co.in However, modifications and alternative approaches, such as microwave-assisted synthesis, have been developed to improve yields and reaction times. researchgate.net

Table 1: Examples of Hantzsch Synthesis for Pyridyl-Thiazole Derivatives

| α-Halocarbonyl Compound | Thioamide/Thiourea (B124793) Derivative | Product | Reference |

| 2-Bromo-1-(2-hydroxyphenyl)propan-1-one | 2-Pyridylthioamide | 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyridyl)thiazole | |

| 3-Chloropentane-2,4-dione | Pyrazolecarbothiamide | 2-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole | nih.gov |

| 2-(Bromoacetyl)pyridine | Thiosemicarbazones | Pyridine (B92270) appended 2-hydrazinylthiazole derivatives | rsc.org |

| Ethyl-2-chloro-acetyl-acetate | 4-Pyridil-carbo-thioamide | Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | farmaciajournal.com |

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental to the synthesis of the this compound core. A primary example is the reaction of α-haloketones with thioamides, which is the basis of the Hantzsch synthesis. ijarsct.co.insmolecule.com This reaction can be carried out under various conditions, often in solvents like ethanol (B145695) or DMF, and sometimes with the aid of a base. chim.it

Another approach involves the condensation of 2-acetylpyridine (B122185) with thiourea after α-bromination of the acetylpyridine. mdpi.com This yields 2-amino-4-(2-pyridyl)thiazole, a versatile intermediate for further functionalization. mdpi.com The reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the final product.

Transition Metal-Catalyzed Cross-Coupling Methods for this compound Derivatives

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of complex organic molecules, including this compound derivatives. researchgate.net Palladium-catalyzed reactions, in particular, are widely used for the formation of C-C and C-N bonds. chim.itacs.org

One notable application is the direct arylation of thiazoles. organic-chemistry.org This method allows for the introduction of aryl groups onto the thiazole ring using a palladium catalyst, often with a phosphine (B1218219) ligand. researchgate.net For instance, the palladium-catalyzed direct arylation of thiazole derivatives with aryl bromides can be achieved with low catalyst loadings. researchgate.net Another strategy involves the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halide in the presence of a palladium catalyst. eie.gr These methods offer a high degree of control and allow for the synthesis of a wide array of substituted 2-(2-pyridyl)thiazoles. More recent developments have focused on creating more efficient and environmentally friendly catalytic systems. eie.gr

Table 2: Transition Metal-Catalyzed Syntheses of Pyridyl-Thiazole Derivatives

| Coupling Partners | Catalyst/Reagents | Product Type | Reference |

| Thiazole and Aryl Bromide | Pd(OAc)2, Pivalic Acid | Arylated Thiazoles | organic-chemistry.org |

| 2-Bromopyridines and Alkylzinc Reagents | Pd(PPh3)2Cl2 | 2,6-Difunctionalized Pyridines | nih.gov |

| N,N-dimethyl-2-arylethen-1-amines and Benzothioamides | Palladium catalyst | 2,5-Diarylthiazole derivatives | arkat-usa.org |

One-Pot Synthetic Approaches for this compound Systems

One-pot syntheses, also known as multicomponent reactions (MCRs), offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. frontiersin.org Several one-pot methods have been developed for the synthesis of this compound derivatives. rsc.org

For example, a three-component reaction of a ketoacid, thiosemicarbazide (B42300), and a phenacyl bromide can be used to synthesize 2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives in a single step. tandfonline.com Another approach involves the reaction of 3-aminopyridine, benzoyl isothiocyanates, and phenacyl bromide in the presence of triethylamine (B128534) to yield thiazolidin-2-ylidene benzamides, which can then be converted to pyridyl aminothiazole derivatives. researchgate.net These methods often utilize a catalyst to promote the reaction and can be performed under mild conditions, making them attractive for the efficient construction of complex heterocyclic systems. tandfonline.combohrium.com

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the this compound core is synthesized, further modifications can be made to introduce various functional groups, leading to a diverse range of derivatives with tailored properties.

Introduction of Substituents on the Thiazole Ring

The thiazole ring of the this compound scaffold is amenable to various substitution reactions. The reactivity of the thiazole ring is influenced by the position of substitution and the presence of existing substituents. analis.com.my

Electrophilic substitution reactions can occur on the thiazole ring, although the ring is generally less reactive than benzene (B151609) but more reactive than pyridine. copbela.orgvpscience.org The presence of an electron-donating group at the 2-position can facilitate these substitutions. copbela.org For example, the synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate starts with a Hantzsch reaction, and the resulting ester group at the 5-position can be further transformed into a hydrazide, which serves as a precursor for various other five-membered heterocyclic rings. farmaciajournal.com This demonstrates how substituents can be introduced and subsequently modified to create a library of derivatives.

Chemical Modifications of the Pyridine Moiety

Direct chemical modification of the pyridine ring in a pre-formed this compound scaffold is not extensively reported in the literature. The reactivity of the pyridine ring allows for various transformations, such as electrophilic substitution (which is generally difficult but possible under harsh conditions or with activating groups), nucleophilic substitution (favored at the 2- and 4-positions, especially with a leaving group), and reactions at the nitrogen atom to form N-oxides or pyridinium (B92312) salts. wikipedia.org However, in the context of this compound synthesis, it is more common to introduce desired substituents onto the pyridine ring before its attachment to the thiazole moiety.

A prevalent strategy involves the use of substituted pyridines as starting materials. For instance, various substituted 2-cyanopyridines can be used to construct the thiazole ring, leading to a range of 2-(substituted-pyridyl)thiazoles. sioc-journal.cn Similarly, substituted pyridine-carbothioamides are common precursors in Hantzsch-type thiazole syntheses, allowing for the incorporation of a wide variety of functional groups on the pyridine ring from the outset. farmaciajournal.com For example, 3-pyridyl and 4-pyridyl moieties have been incorporated into thiazole derivatives to explore their antibacterial and antioxidant activities. scielo.br The synthesis of these derivatives typically involves a multi-step process starting from the corresponding substituted pyridine precursors. scielo.br

One reported example of a direct modification involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. Another general reaction applicable to pyridines is the Minisci reaction, which allows for the introduction of alkyl radicals, such as a tert-butyl group, at the 2-position. wikipedia.org While not specifically documented for this compound in the reviewed literature, these established pyridine chemistries represent potential routes for its derivatization.

A series of 2- and 4-pyridine substituted thiazole derivatives have been synthesized to evaluate their biological activity, highlighting the interest in modifying the pyridine portion of the molecule. nih.gov The synthesis of these compounds, however, starts with the appropriately substituted pyridine building blocks rather than by modification of the parent this compound. nih.gov

Synthesis of Hybrid this compound Architectures

The synthesis of hybrid molecules incorporating the this compound scaffold with other heterocyclic systems or functional linkers is a prominent strategy in drug discovery to create novel chemical entities with potentially enhanced or synergistic biological activities. These hybrid architectures often combine the established properties of each component to target multiple biological pathways.

Pyrazoline Hybrids:

A common approach to synthesizing this compound-pyrazoline hybrids involves the reaction of a chalcone (B49325) precursor bearing the pyridyl-thiazole moiety with hydrazine (B178648) hydrate (B1144303). For example, (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-2-propen-1-one, prepared via a Claisen-Schmidt condensation, can be cyclized with hydrazine hydrate in ethanol to yield the corresponding pyrazoline-thiazole-pyridine hybrid. mdpi.com The reaction conditions can influence the final product; for instance, using glacial acetic acid as the medium can lead to the acetylation of the pyrazoline nitrogen. mdpi.com Pyrazoline-thiazole linked pyridine hybrids have also been synthesized by reacting pyrazoline derivatives with phenacyl bromide in ethanol. acs.orgnih.gov

| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

| (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-2-propen-1-one | Hydrazine hydrate, Ethanol | {5-[5-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylthiazol-2-yl}-(pyridin-2-yl)-amine | - | mdpi.com |

| (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-2-propen-1-one | Hydrazine hydrate, Glacial acetic acid | 1-{5-(2-Fluorophenyl)-3-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-4,5-dihydropyrazol-1-yl}-ethanone | - | mdpi.com |

| Pyrazoline N-thioamide derivatives | Phenacyl bromide, Ethanol | Pyrazoline-thiazole linked pyridine hybrids | Good | acs.orgnih.gov |

Triazole Hybrids:

Hybrid molecules featuring both thiazole and triazole rings connected to a pyridine scaffold have also been synthesized. A multi-step synthesis can be employed, starting from a 2-(pyridin-3/4-yl)thiazole-5-carbohydrazide. This hydrazide is then reacted with a substituted phenyl isothiocyanate to form a thiosemicarbazide, which is subsequently cyclized to the corresponding 1,2,4-triazole-3-thione. scielo.brusp.br These hybrids have been investigated for their antimicrobial and antioxidant properties. scielo.brusp.br

Hybrids with an Acetamide (B32628) Spacer:

An acetamide linker can be used to connect the this compound core to other functionalities. For instance, new pyridine-linked thiazole hybrids have been synthesized through a (hydrazonomethyl)phenoxy-acetamide spacer. researchgate.net The synthesis starts with the preparation of a precursor like 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide, which is then reacted with various α-halogenated carbonyl compounds to build the thiazole ring. researchgate.net Another example involves the synthesis of thiazole-pyridine hybrids with a phenoxyacetamide moiety as the linking bridge, which have been evaluated for their anticancer activity. researchgate.net

Derivatization for Specific Applications (e.g., Hydrazinyl-thiazoles)

The introduction of a hydrazinyl group at the 2-position of the thiazole ring is a key derivatization strategy, particularly for the development of antimycobacterial agents. nih.govrsc.orgrsc.org The synthesis of these 2-(2-hydrazinyl)thiazole derivatives often follows the Hantzsch thiazole synthesis.

A common route involves the reaction of a thiosemicarbazone with an α-haloketone. For the synthesis of pyridine-appended 2-hydrazinylthiazoles, thiosemicarbazones are first prepared from thiosemicarbazide and a suitable carbonyl compound. These intermediates are then reacted with 2-(bromoacetyl)pyridine to yield the final products. rsc.org This approach allows for the introduction of a variety of substituents on the hydrazine nitrogen by using different carbonyl compounds in the initial step.

| Thiosemicarbazone Precursor | Reagent | Product | Application | Reference(s) |

| Various thiosemicarbazones | 2-(Bromoacetyl)pyridine | Pyridine appended 2-hydrazinylthiazoles | Antitubercular | rsc.org |

| Thiosemicarbazide and substituted ketones | α-Haloketones | 2-(2-Hydrazinyl)thiazole derivatives | Antimycobacterial | nih.govresearchgate.net |

| Acetylene containing thiosemicarbazones | α-Haloketones | Acetylene containing 2-(2-hydrazinyl)thiazole derivatives | Antimycobacterial | rsc.org |

The resulting 2-(2-hydrazinyl)thiazole derivatives have shown promising inhibitory activity against Mycobacterium tuberculosis. nih.govrsc.org For example, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate has demonstrated noticeable activity against the H37Rv strain of M. tuberculosis. nih.gov The synthetic versatility of this approach allows for the creation of libraries of compounds with diverse substitutions at the 2-, 4-, and 5-positions of the thiazole ring, facilitating structure-activity relationship studies. nih.gov

Furthermore, metal complexes of pyridine hydrazyl thiazole derivatives have been synthesized and characterized. For instance, (E)-4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole has been used as a ligand to form complexes with cadmium and nickel. bohrium.com These complexes are being investigated for their potential antibacterial and antitumor activities. bohrium.com

Coordination Chemistry of 2 2 Pyridyl Thiazole Ligands

2-(2-Pyridyl)thiazole as a Ligand System

The coordinating prowess of this compound is rooted in its biheteroaryl structure, which features both a pyridine (B92270) and a thiazole (B1198619) ring. jetir.org This arrangement offers multiple potential donor sites, primarily the nitrogen atom of the pyridine ring and the nitrogen and sulfur atoms of the thiazole ring, leading to diverse coordination possibilities. jetir.org

Chelation Modes and Donor Atom Preferences (e.g., N,S vs. N,N Bidentate Coordination)

This compound and its derivatives primarily function as bidentate or tridentate ligands. The most common coordination mode is bidentate, involving the nitrogen atom of the pyridine ring and the nitrogen atom of the thiazole ring to form a stable five-membered chelate ring with a metal ion. This N,N-bidentate coordination is a recurring motif in many of its metal complexes. researchgate.netnih.gov

While the thiazole ring contains both a nitrogen and a sulfur atom, the nitrogen atom is generally the preferred donor site for coordination. jetir.org This preference for N,N chelation over N,S chelation can be attributed to the formation of a more stable five-membered ring upon coordination. However, the potential for the sulfur atom to participate in coordination should not be entirely dismissed, as it can be involved in bridging interactions or in the formation of complexes with specific metal ions that have a higher affinity for soft donors like sulfur.

In some instances, derivatives of this compound, particularly those with additional functional groups, can act as tridentate ligands. For example, Schiff base derivatives incorporating a this compound moiety can coordinate through the pyridine nitrogen, the thiazole nitrogen, and an imine nitrogen, creating a tridentate N,N,N-donor set. nih.gov

Structural Elucidation of this compound Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their properties and reactivity. X-ray crystallography and various spectroscopic techniques are the primary tools employed for this purpose.

Single-crystal X-ray diffraction has been instrumental in providing definitive structural information for a multitude of metal complexes featuring this compound and its derivatives. These studies have confirmed the prevalent N,N-bidentate coordination mode and have revealed a variety of geometries around the central metal ion, including distorted octahedral, square pyramidal, and tetrahedral arrangements.

For instance, crystal structures of cobalt(III), manganese(II), and nickel(II) complexes with a pyridine-thiazole based ligand have shown a distorted octahedral geometry with a MN₆ chromophore. nih.gov Similarly, a copper(II) complex with 2-(2-pyridyl)benzothiazole, a related ligand, was found to have a distorted tetragonal-pyramidal geometry where the copper atom is coordinated to four nitrogen atoms from two ligand molecules and one water molecule. researchgate.net Zinc(II) complexes with pyridine thiazole derivatives have also been characterized by X-ray diffraction, confirming their structures. researchgate.netresearchgate.netnih.gov

The following table summarizes key crystallographic data for selected this compound metal complexes:

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| [Co(Pyt)₂]ClO₄ | Co(III) | Distorted Octahedral | N,N,N-tridentate coordination from a deprotonated ligand. nih.gov |

| Mn(PytH)₂₂ | Mn(II) | Distorted Octahedral | Neutral N,N,N-tridentate ligand coordination. nih.gov |

| Ni(PytH)₂₂ | Ni(II) | Distorted Octahedral | Neutral N,N,N-tridentate ligand coordination. nih.gov |

| Cu(pbt)₂(H₂O)₂ | Cu(II) | Distorted Tetragonal-Pyramidal | N,N-bidentate coordination from two 2-(2-pyridyl)benzothiazole ligands. researchgate.net |

| [Zn(L1)₂(TsO)₂] | Zn(II) | - | L1 is 4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole. nih.gov |

| [Zn(HL2)Br₃]·2DMF | Zn(II) | - | L2 is 4-(pyridin-3-yl)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)thiazole. nih.gov |

Spectroscopic methods provide valuable insights into the coordination of this compound to metal ions, especially when single crystals for X-ray analysis are not obtainable.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation can confirm coordination. For example, shifts in the C=N and pyridine ring stretching vibrations are indicative of the involvement of the respective nitrogen atoms in bonding to the metal center. researchgate.netijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. Shifts in the proton and carbon signals of the pyridine and thiazole rings upon coordination provide evidence of complex formation and can help elucidate the coordination mode. ijper.orgrsc.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes often exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metal complexes). nih.govijper.org These bands provide information about the electronic structure and geometry of the complex. For instance, UV-Vis spectroscopy has been used to study the DNA binding properties of cobalt, manganese, and nickel complexes of a pyridine-thiazole derivative. nih.gov

Scope of Metal Ions Complexed with this compound Ligands

The versatility of this compound as a ligand is demonstrated by its ability to form stable complexes with a broad range of metal ions, particularly from the transition metal series.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Fe(II/III), Ru(II/III), Tc, Re)

This compound and its derivatives have been shown to coordinate to a variety of transition metals, leading to complexes with interesting structural and electronic properties.

Cobalt(II), Nickel(II), Copper(II), and Zinc(II): These divalent metal ions readily form complexes with this compound-type ligands. researchgate.netijper.orgacs.orgijesi.org The resulting complexes often exhibit octahedral or tetrahedral geometries, depending on the specific ligand and reaction conditions. For example, Co(II), Ni(II), and Cu(II) complexes of Schiff bases derived from 2-aminothiazole (B372263) and pyridine-2-carboxaldehyde have been synthesized and characterized. ijesi.org

Iron(II/III): Iron complexes of this compound have been reported, showcasing the ability of this ligand to stabilize different oxidation states of iron. nih.gov In one instance, a formazan (B1609692) ligand containing a pyridyl group stabilized an iron(II) center in a distorted octahedral geometry. nih.gov

Ruthenium(II/III): Ruthenium complexes containing this compound-based ligands have been investigated, often in the context of their potential catalytic applications. ijesi.org For example, ruthenium carbonyl complexes with N-[(2-pyridyl)methylidene]-2-aminothiazole have been reported. ijesi.org

Technetium (Tc) and Rhenium (Re): The coordination chemistry of 2-(2-pyridyl)benzothiazole with technetium and rhenium has been explored, highlighting the relevance of these ligands in the development of radiopharmaceuticals. researchgate.net

The following table provides a non-exhaustive list of transition metal ions that form complexes with this compound and its derivatives:

| Metal Ion | Example of Complex Type |

| Cobalt (Co) | [Co(Pyt)₂]ClO₄, [Co(L)Cl₂] nih.govijesi.org |

| Nickel (Ni) | Ni(PytH)₂₂, [Ni(L)Cl₂] nih.govijesi.org |

| Copper (Cu) | Cu(pbt)₂(H₂O)₂, [Cu(L)Cl₂] researchgate.netijesi.org |

| Zinc (Zn) | [Zn(L1)₂(TsO)₂], [Zn(L)₂]²⁺ nih.govijper.org |

| Iron (Fe) | [Fe(formazan)₂] nih.gov |

| Ruthenium (Ru) | [Ru(CO)₂(L)X₂] ijesi.org |

| Technetium (Tc) | Complexes with 2-(2-pyridyl)benzothiazole researchgate.net |

| Rhenium (Re) | Complexes with 2-(2-pyridyl)benzothiazole researchgate.net |

Noble Metal Complexes (e.g., Pt(II), Pd(II), Ag(I), Au(I/III), Ir(III), Rh(III))

The coordination chemistry of this compound (py-tz) with noble metals is a rich field of study, driven by the diverse applications of the resulting complexes in areas such as catalysis, materials science, and medicinal chemistry. The bidentate N,N-coordination of the ligand through the pyridine and thiazole nitrogen atoms leads to the formation of stable chelate rings with a variety of noble metal centers.

Platinum(II) and Palladium(II) Complexes:

Platinum(II) and palladium(II) ions, with their d⁸ electron configuration, readily form square planar complexes with this compound and its derivatives. The synthesis of these complexes typically involves the reaction of a suitable metal precursor, such as K₂[PtCl₄] or Na₂[PdCl₄], with the ligand.

For instance, complexes of the type [M(PBT)X₂], where M is Pd(II) or Pt(II), X is a halide (Cl, Br, I) or pseudohalide (NCS, NO₂), and PBT is the related ligand 2-(2'-pyridyl)benzthiazole, have been prepared and characterized. researchgate.net Similarly, PdCl₂ complexes with various 2-(2-pyridyl)benzazoles, including the thiazole derivative, have been synthesized. researchgate.net The significant similarity in the coordination chemistry of Pd(II) and Pt(II) has spurred research into Pd(II) compounds as potential analogues to platinum-based drugs, although their ligand exchange rates are considerably faster. nih.gov

A glycoconjugated this compound ligand has been used to synthesize a palladium(II) complex, [Pd(ligand)Cl₂], which exhibits a distorted square planar geometry around the Pd(II) center. The Pd-N bond distances in this complex are within the typical range for such coordination compounds. acs.org

Interactive Table: Examples of Pt(II) and Pd(II) Complexes with Pyridyl-Thiazole Type Ligands

| Complex Formula | Metal Ion | Ligand | Geometry | Key Findings | Reference |

| [M(PBT)X₂] | Pd(II), Pt(II) | 2-(2'-Pyridyl)benzthiazole | Square Planar | Systematic synthesis and characterization. | researchgate.net |

| [Pd(ligand)Cl₂] | Pd(II) | Glycoconjugated this compound | Distorted Square Planar | Synthesis and structural characterization. | acs.org |

| [PdCl₂(PyTz)]·C₂H₆O | Pd(II) | 2-(2-pyridyl)iminotetrahydro-1,3-thiazine | Not specified | Synthesis and characterization reported. | nih.gov |

| [PtCl₂(PyTz)]·C₂H₆O | Pt(II) | 2-(2-pyridyl)iminotetrahydro-1,3-thiazine | Not specified | Synthesis and characterization reported. | nih.gov |

Silver(I) and Gold(I/III) Complexes:

Silver(I) complexes with pyridyl-thiazole ligands often exhibit a tendency to form coordination polymers. For example, the reaction of AgNO₃ with disubstituted thiazoles, including a pyridyl derivative, has led to the synthesis of 1D coordination polymers with the general formula [Ag₂(ligand)₂(NO₃)₂]n. researchgate.net In these structures, the silver atoms are typically bridged by the ligand in a head-to-tail fashion. The coordination environment of Ag(I) can vary, with examples of both linear and distorted tetrahedral geometries. researchgate.net The formation of coordination polymers versus discrete macrocycles can be influenced by the flexibility and stoichiometry of the pyridyl-containing ligands. nih.gov

Gold(I) and Gold(III) complexes with related ligands like 2-(2'-pyridyl)benzimidazole have been studied, revealing insights into their structure and potential applications. nih.gov For instance, mononuclear Au(I) and Au(III) complexes, as well as mixed-valence Au(I)/Au(III) systems, have been synthesized and characterized. nih.gov Gold(III) complexes with pyridine-based SNS-type ligands have also been prepared, typically forming square planar geometries. rsc.org The reaction of Na[Au(III)Cl₄] with a model 2-pyridyl-1,2,3-triazole ligand resulted in a complex where the gold center is coordinated to the pyridyl nitrogen. rcsi.com

Iridium(III) and Rhodium(III) Complexes:

Iridium(III) and rhodium(III), both d⁶ metal ions, typically form octahedral complexes. The reaction of [MCl₂(η⁵-C₅Me₅)]₂ (M = Ir or Rh) with 2-(pyridine-2-yl)thiazole (pyTz) yields cationic complexes of the type [(η⁵-C₅Me₅)M(pyTz)Cl]⁺. researchgate.net Rhodium(III) complexes with the related ligand 2-(2'-pyridyl)benzthiazole (PBT) have been prepared with various compositions, such as [Rh(PBT)₂X₂]X and [Rh(PBT)X₂]ClO₄, where X can be a halide or pseudohalide. researchgate.net Similarly, Rh(III) complexes with 2-(2'-pyridyl)quinoline have been synthesized and characterized, providing further examples of octahedral coordination with related N,N-chelating ligands. core.ac.uk The coordination of these ligands to Rh(III) is supported by spectroscopic data. core.ac.uk

Interactive Table: Examples of Ag(I), Au(I/III), Ir(III), and Rh(III) Complexes with Pyridyl-Thiazole Type Ligands

| Complex Formula | Metal Ion | Ligand | Geometry | Key Findings | Reference |

| [Ag₂(ligand)₂(NO₃)₂]n | Ag(I) | Disubstituted pyridyl-thiazole | 1D Coordination Polymer | Formation of polymeric structures with bridging ligands. | researchgate.net |

| [(μ-pbi)Au₂Cl₃] | Au(I)/Au(III) | 2-(2'-Pyridyl)benzimidazole | Mixed-valence dinuclear | Synthesis and electrochemical properties studied. | nih.gov |

| [(η⁵-C₅Me₅)Ir(pyTz)Cl]⁺ | Ir(III) | 2-(Pyridine-2-yl)thiazole | Octahedral (pseudo) | Synthesis and characterization of half-sandwich complexes. | researchgate.net |

| [(η⁵-C₅Me₅)Rh(pyTz)Cl]⁺ | Rh(III) | 2-(Pyridine-2-yl)thiazole | Octahedral (pseudo) | Synthesis and characterization of half-sandwich complexes. | researchgate.net |

| [Rh(PBT)₂X₂]X | Rh(III) | 2-(2'-Pyridyl)benzthiazole | Octahedral | Preparation of various cationic complexes. | researchgate.net |

Influence of Ligand Design on Coordination Geometry and Stability

The coordination geometry and stability of metal complexes containing this compound can be finely tuned by modifying the ligand structure. These modifications can include introducing substituents on the pyridine or thiazole rings, or altering the linker between these two heterocyclic moieties.

A study on Ni(II) complexes with N^C^N ligands, where the peripheral N-groups were varied between pyridine, 4-thiazole, and 2-thiazole, demonstrated a clear influence on the electronic properties. mdpi.com The introduction of a 4-thiazole group shifted the electrochemical gap to higher energies, while a 2-thiazole group led to a shift to lower energies. mdpi.com This highlights how the position of the nitrogen atom within the five-membered ring impacts the electronic structure of the resulting complex.

In the case of 2,4-bis-(2-pyridyl)thiazole, which acts as a tridentate ligand, the resulting metal complexes were found to be less stable than those of the well-known tridentate ligand terpyridine. This was attributed to greater distortion of the bond angles in the thiazole-containing ligand upon coordination. publish.csiro.au This demonstrates that not only the number of donor atoms but also their geometric arrangement within the ligand framework is critical for forming stable complexes.

Interactive Table: Influence of Ligand Design on Complex Properties

| Ligand Modification | Effect on Coordination | Impact on Stability/Properties | Reference |

| Isomeric variation (2- vs. 4-pyridylthiazole) | Can alter the bite angle and steric interactions. | Affects the formation constants of the metal complexes. | rsc.org |

| Introduction of peripheral thiazole groups (4-Tz vs. 2-Tz) | Influences the electronic properties of the complex. | Shifts the electrochemical gap to higher or lower energies, respectively. | mdpi.com |

| Tridentate vs. Bidentate design (e.g., 2,4-bis-(2-pyridyl)thiazole) | Leads to different coordination modes and geometries. | Can result in less stable complexes compared to ligands with more favorable bond angles like terpyridine. | publish.csiro.au |

Catalytic Applications of 2 2 Pyridyl Thiazole Metal Complexes

2-(2-Pyridyl)thiazole Metal Complexes in Organic Transformations

Metal complexes incorporating the this compound scaffold serve as highly effective catalysts in a variety of fundamental organic reactions. The ligand's ability to stabilize different oxidation states of the metal center and influence its coordination sphere is central to its catalytic prowess. This has led to successful applications in carbon-carbon bond formation, polymerization, oxidation, and cycloaddition reactions.

Carbon-Carbon Cross-Coupling Reactions (e.g., Negishi-type)

Complexes of this compound and its derivatives have emerged as promising catalysts for carbon-carbon cross-coupling reactions, particularly the Negishi-type, which involves the coupling of an organozinc compound with an organohalide. Nickel(II) complexes featuring N^C^N pincer ligands where pyridine (B92270) or thiazole (B1198619) units are present have been systematically studied. mdpi.comresearchgate.net

In a comparative study, cyclometalated Ni(II) complexes with ligands containing 2-thiazole (2Tz), 4-thiazole (4Tz), and 2-benzothiazole (2Btz) moieties were evaluated in Negishi-type cross-coupling reactions. mdpi.comresearchgate.net The performance of these catalysts was found to correlate with their electrochemical properties. Specifically, complexes that are more easily reduced tend to show improved catalytic performance. mdpi.comresearchgate.net This is attributed to the formation of a reduced nickel species, formally [Ni(I)] or [Ni(II)(reduced ligand)], which is considered the active catalyst in the Negishi reaction mechanism. mdpi.com The 2-thiazole containing complexes proved to be interesting candidates for this type of catalysis. mdpi.comresearchgate.net For instance, the symmetric complex with two 2-thiazole groups performed well in coupling reactions. mdpi.com While total yields varied, these thiazole-containing nickel complexes achieved cross-coupling yields up to 44%. mdpi.comresearchgate.net

Solid, air-stable 2-pyridylzinc reagents have also been developed as effective nucleophiles for Negishi reactions, highlighting the utility of the pyridyl moiety in this chemistry. organic-chemistry.org These reagents, stabilized as pivalates or dioxane complexes, can be coupled with various aryl and heteroaryl bromides and chlorides, demonstrating broad functional group tolerance. organic-chemistry.org The general mechanism for metal-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov

| Catalyst/Precursor | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| [Ni(N^C^N)Cl] with 2-thiazole moieties | Negishi C-C Cross-Coupling | up to 44% (cross-coupling) | mdpi.comresearchgate.net |

| [Ni(Py(Ph)Py)Br] | Negishi C-C Cross-Coupling | up to 60% (total) | mdpi.com |

| Pd(OAc)₂ with CPhos ligand | Negishi: secondary alkylzinc + aryl halides | High | nih.gov |

Ring-Opening Polymerization Catalysis

Metal complexes of pyridyl-thiazole derivatives have been successfully employed as initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL). Zinc(II) and Copper(II) acetate (B1210297) complexes with 2-(2-pyridyl)-1H-benzothiazole (a close derivative) have been shown to be active catalysts for this transformation, producing polymers with moderate molecular weights. researchgate.net The kinetics of these polymerization reactions were observed to be pseudo-first-order with respect to both the monomer and the catalyst concentration. researchgate.net

In these systems, the ligand typically coordinates to the metal center in a bidentate fashion through the nitrogen atoms of the pyridine and thiazole rings. researchgate.net The catalytic activity stems from the Lewis acidic metal center, which coordinates and activates the carbonyl group of the ε-caprolactone monomer, making it more susceptible to nucleophilic attack and subsequent ring-opening.

| Catalyst | Monomer | Polymer | Key Finding | Reference |

|---|---|---|---|---|

| [Zn(L)(OAc)₂] (L = 2-(2-pyridyl)-1H-benzothiazole) | ε-caprolactone (ε-CL) | Polycaprolactone | Active catalyst for ROP, yielding moderate molecular weight polymers. | researchgate.net |

| [Cu(L')(OAc)₂] (L' = 2-(2-pyridyl)-1H-benzimidazole) | ε-caprolactone (ε-CL) | Polycaprolactone | Forms active catalysts for ROP of ε-CL. | researchgate.net |

| (LThiaMe₂)Ln(CH₂SiMe₃)₂ / Activator | Isoprene (B109036) | Polyisoprene | Thiazole-containing ligands used in lanthanide complexes for isoprene polymerization (Note: Addition, not ROP). | acs.org |

Oxidation Reactions Catalysis

The catalytic activity of this compound metal complexes extends to oxidation reactions. Ruthenium complexes with Schiff base ligands derived from pyridine-2-carboxaldehyde and 2-aminothiazole (B372263), having the general formula [Ru(CO)₂(L)X₂], have been investigated for the oxidation of various alcohols to their corresponding aldehydes and ketones. ijesi.org These reactions typically use N-methylmorpholine-N-oxide (NMO) as the terminal oxidant. ijesi.org

Similarly, copper(II) complexes of 2,6-di(thiazol-2-yl)pyridine, an analogue of terpyridine, are effective catalysts for the oxidation of alkanes and alcohols. rsc.org For example, a copper(II) complex of a 4'-chloro-2,6-di(thiazol-2-yl)pyridine ligand catalyzed the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) with a total yield of 23% and a turnover number (TON) of 210. rsc.org The same catalyst was highly efficient for the oxidation of secondary alcohols, achieving yields up to 98%. rsc.org

| Catalyst | Substrate | Product | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Ru(CO)₂(L)Cl₂] (L = N-[(2-pyridyl)methylidene]-2-aminothiazole) | Benzyl alcohol | Benzaldehyde | NMO | - | ijesi.org |

| [Ru(CO)₂(L)Cl₂] (L = N-[(2-pyridyl)methylidene]-2-aminothiazole) | 2-Butanol | 2-Butanone | NMO | - | ijesi.org |

| Cu(II) complex of 4'-chloro-2,6-di(thiazol-2-yl)pyridine | Cyclohexane | Cyclohexanol/Cyclohexanone | TBHP | 23 | rsc.org |

| Cu(II) complex of 4'-chloro-2,6-di(thiazol-2-yl)pyridine | 2-Octanol | 2-Octanone | TBHP | 98 | rsc.org |

Cycloaddition Reactions Catalysis

Metal complexes derived from pyridyl-thiazole and related thiazoline (B8809763) structures are competent catalysts for cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition. A thiazoline-Cu(II) complex, synthesized from a thiazoline-based ligand (Htzol), was shown to effectively catalyze the reaction between an alkyl halide, sodium azide (B81097), and an alkyne to form triazole products. rsc.org

Furthermore, thiazolylidene-based dicopper(I) complexes have demonstrated high catalytic activity for [3+2] cycloaddition reactions. beilstein-journals.org The efficiency of these catalysts can be enhanced by the addition of acetic acid, especially for more acidic alkyne substrates. beilstein-journals.org Pyridyl bis(thiazoline) ligands have also been synthesized and used in metal-catalyzed cyclopropanation reactions between styrene (B11656) and ethyl diazoacetate, demonstrating the versatility of the pyridyl-thiazole framework in facilitating the formation of cyclic products. rsc.org

Mechanistic Insights into this compound-Catalyzed Reactions

Understanding the reaction mechanisms is crucial for optimizing catalyst performance. For the Negishi cross-coupling reactions catalyzed by Ni(II) complexes with pyridyl-thiazole containing ligands, studies suggest that the catalytic cycle is initiated by the reduction of the Ni(II) precatalyst. mdpi.com This forms a highly active, reduced species, which is likely a [Ni(I)] complex or a [Ni(II)] complex with a ligand-based radical anion. mdpi.com The ease of this reduction, which can be measured by the complex's first reduction potential, correlates with higher catalytic activity. mdpi.comresearchgate.net The general organometallic processes of oxidative addition of the electrophile to the active Ni center, transmetalation with the organozinc reagent, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst are central to the cycle. nih.gov

In polymerization reactions, the mechanism typically involves a coordination-insertion pathway. The Lewis acidic metal center of the pyridyl-thiazole complex activates the monomer (e.g., ε-caprolactone) by coordinating to its carbonyl oxygen. researchgate.net This is followed by nucleophilic attack from an initiating group (e.g., an alkoxide) on the activated carbonyl carbon, leading to ring-opening and the start of polymer chain growth.

For cycloaddition reactions, such as the 1,3-dipolar cycloaddition catalyzed by copper complexes, the mechanism often involves the formation of a copper acetylide intermediate. beilstein-journals.org This intermediate then reacts with the azide in a concerted or stepwise fashion to form the triazole ring. The pyridyl-thiazole ligand modulates the electronic properties of the copper center, facilitating these steps.

Catalyst Recycling and Heterogenization Strategies

A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst from the reaction products. To address this, heterogenization strategies are employed, where the homogeneous catalyst is immobilized on a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. core.ac.ukmdpi.com

While specific examples of heterogenized this compound complexes are not extensively detailed in the provided context, the principles are well-established for related systems. For instance, a ruthenium catalyst used for the alkenylation of 2-(o-tolyl)benzo[d]thiazole has been successfully recycled. rsc.org Strategies often involve anchoring the ligand to a support like silica, polymers (such as polyethylene (B3416737) glycol), or carbon materials prior to metalation. mdpi.comrsc.org For example, an iridium complex with a dipyridyl-pyridazine ligand, which is structurally related to pyridyl-thiazole, was successfully heterogenized on SBA-15 silica. acs.org This material acted as a stable and recyclable catalyst for water oxidation. acs.org

Key issues in catalyst recycling include metal leaching from the support and deactivation of the catalytic sites, which can reduce efficiency over multiple cycles. rsc.org Successful heterogenization requires robust linking of the complex to the support without impeding its catalytic activity.

Photophysical Properties of 2 2 Pyridyl Thiazole Systems

Luminescence and Emission Characteristics of 2-(2-Pyridyl)thiazole and its Complexes

The emission properties of this compound systems are highly tunable and sensitive to their chemical environment, including substituent effects and metal coordination.

Substituted 2,2'-pyridylthiazoles have been found to exhibit high fluorescence quantum yields, in some cases approaching unity. acs.org For instance, a study on [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester revealed their strong fluorescence. acs.org The quantum yield of these compounds is influenced by the surrounding pH, with the protonation of the pyridyl-nitrogen playing a key role. acs.org

The introduction of different substituents and the formation of metal complexes significantly impact the fluorescence properties. For example, zinc-thiazole complexes have demonstrated enhanced emission in solution and notable solid-state emission. researchgate.netscispace.com Some thiazole (B1198619) derivatives, particularly those designed as "push-pull" dyes, exhibit strong solvatofluorochromism, with fluorescence quantum yields reaching as high as 0.93 in nonpolar solvents. researchgate.net The fluorescence lifetimes for these dyes typically range from 1.50 to 3.01 nanoseconds, depending on the solvent's polarity. researchgate.net

In the context of metal complexes, iridium(III) complexes containing 2-(pyridine-2-yl)benzo[d]thiazole have shown emission in the orange to deep-red region (600–660 nm) with quantum yields varying from 2% to 41% in solution. rsc.org Similarly, a novel thiazole-based reporter molecule, BPT (1), exhibited a high quantum yield of 0.96 in a non-interacting solvent and 0.87 in an aqueous solution, highlighting its potential for fluorescence detection in biological applications. beilstein-journals.org Furthermore, some thiazole-bridged dipyrromethene type ligands show high selectivity toward Zn²⁺, making them promising candidates for zinc sensing. rsc.org

The following table summarizes the photophysical properties of selected this compound derivatives and their complexes:

| Compound/Complex | Solvent/State | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Reference |

| [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid | Aqueous | - | - | ~1.0 | acs.org |

| [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid methyl ester | Aqueous | - | - | ~1.0 | acs.org |

| Asymmetric TTz derivatives | Nonpolar | - | - | up to 0.93 | researchgate.net |

| [Ir(pbtz)₂(btzpy)][PF₆] | Solution | - | 600-660 | 0.41 | rsc.org |

| [Ir(tppy)₂(btzpy)][PF₆] | Solution | - | 600-660 | 0.02 | rsc.org |

| BPT (1) | Cyclohexane (B81311) | - | 444 | 0.96 | beilstein-journals.org |

| BPT (1) | 20% THF (aq) | - | 455 | 0.87 | beilstein-journals.org |

| 5-N-arylaminothiazole (4b) | Chloroform (B151607) | 397 | 525 | 0.13 | rsc.org |

| 5-N-arylaminothiazole (4c) | Chloroform | 395 | 514 | 0.16 | rsc.org |

| 5-N-arylaminothiazole (4d) | Chloroform | 377 | 486 | 0.20 | rsc.org |

In addition to fluorescence, some this compound systems exhibit phosphorescence, which arises from the radiative decay of a triplet excited state. This is particularly evident in their metal complexes. For instance, Pt(II) complexes with tridentate (phen-ide)-pyridine-thiazole ligands are luminescent at room temperature, showing a broad, unstructured phosphorescence from a ³MLCT state. researchgate.net At 77 K, this phosphorescence is blue-shifted and displays a clear vibrational progression, indicating an enhanced ligand-centered character. researchgate.net

The intersystem crossing from the singlet to the triplet state is a crucial process governing phosphorescence. In some copper(I) complexes with di(2-pyridyl)dimethylborate, efficient spin-orbit coupling leads to short emission decay times for the triplet states, on the order of microseconds. nih.govcapes.gov.br One such complex exhibits both thermally activated delayed fluorescence (TADF) from the S₁ state and phosphorescence from the T₁ state at ambient temperature. nih.govcapes.gov.br

Palladium(II) complexes, which are typically less luminescent than their platinum(II) counterparts, can be engineered to exhibit phosphorescence. researchgate.net Cyclometalated Pd(II) complexes with 2-(6-phenylpyridin-2-yl)thiazoles and -benzothiazoles show phosphorescence with high quantum yields (up to 0.79) in frozen glassy matrices at 77 K. researchgate.net However, they are generally non-emissive at room temperature in solution. researchgate.net The emission is attributed to a triplet-manifold excited state with metal-to-metal-to-ligand charge-transfer (MMLCT) character in some cyclometalated diaminocarbene-based Pd(II) derivatives. nih.gov

The emission spectra of this compound systems are highly sensitive to both the nature of substituents on the ligand framework and the coordination of metal ions.

Substituent Effects: The introduction of various substituents at different positions of the thiazole and pyridyl rings significantly influences the absorption and emission spectra. researchgate.netscispace.com For example, in a series of 5-N-arylaminothiazoles, the emission maxima ranged from 467 nm to 525 nm in chloroform, with quantum yields varying from 0.04 to 0.16 depending on the specific substituents. rsc.org The introduction of a tolyl group at the 5-position of the thiazole ring caused a red shift in the absorption and emission spectra compared to the unsubstituted analogue. rsc.org Asymmetric thiazolo[5,4-d]thiazole (B1587360) derivatives exhibit strong solvatofluorochromism, with emission that can be tuned from blue to yellow. researchgate.net

Metal Coordination Effects: Coordination to metal ions can lead to significant changes in the emission properties, such as shifts in the emission wavelength and alterations in the quantum yield. chim.it The formation of zinc-thiazole complexes, for instance, leads to enhanced emission properties. researchgate.netscispace.com In contrast, coordination to paramagnetic transition metal ions like Fe²⁺, Fe³⁺, and Cu²⁺ can partially or completely quench the fluorescence due to efficient non-radiative decay pathways. chim.it

Iridium(III) complexes containing functionalized 2,2'-bipyridyl ligands, which can be considered analogous to pyridyl-thiazole systems, demonstrate a shift in their emission upon metal ion binding. This is attributed to a conversion from an intraligand charge transfer (ILCT) state to a more emissive ligand-to-ligand charge transfer (LLCT) or metal-to-ligand charge transfer (MLCT) triplet excited state. researchgate.net Similarly, in Pt(II) complexes, the emission wavelength can be tuned from approximately 550 nm to 678 nm by varying the heterocyclic donors in unsymmetrical bis(2-pyridylimino)isoindolate analogues. soton.ac.uk

The following table illustrates the effect of substituents and metal coordination on the emission properties of this compound systems:

| System | Modification | Effect on Emission | Reference |

| 5-N-Arylaminothiazoles | Introduction of tolyl and pyridyl groups | Tunable emission from 467 nm to 525 nm | rsc.org |

| Thiazole derivatives | Coordination with Zn²⁺ | Enhanced emission properties in solution and solid state | researchgate.netscispace.com |

| Thiazole sensors | Coordination with Fe²⁺, Fe³⁺, Cu²⁺ | Partial or complete quenching of fluorescence | chim.it |

| Iridium(III) complexes with functionalized 2,2'-bipyridyl ligands | Binding to heavy metal ions | Significant luminescence enhancement due to conversion from ³ILCT to ³LLCT/³MLCT state | researchgate.net |

| Pt(II) complexes with unsymmetrical bis(2-pyridylimino)isoindolate analogues | Variation of heterocyclic donors | Tuning of emission wavelength from 550 nm to 678 nm | soton.ac.uk |

Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectra of this compound systems provide valuable insights into their electronic structure and the nature of their excited states.

The absorption spectra of this compound and its derivatives are typically characterized by intense absorption bands in the UV-visible region, which are assigned to ligand-centered π-π* transitions. niscpr.res.inmdpi.com These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system of the ligand.

In a study of isomeric 2-pyridyl 4-aryl thiazoles, characteristic absorption bands were observed in the range of 277-341 nm. niscpr.res.in The exact position of these bands is dependent on the substituents on the phenyl ring and the isomeric position of the pyridyl group. niscpr.res.in Similarly, for 5-N-arylaminothiazoles, the absorption maxima in chloroform were found to range from 349 to 398 nm. rsc.org

The absorption spectra of metal complexes of these ligands also exhibit intense bands corresponding to π-π* transitions. researchgate.net For example, the UV-vis spectra of Pd(II) and Pt(II) complexes of 2-(6-phenylpyridin-2-yl)thiazoles show intense absorptions in the UV range (200-350 nm) that are assigned to ligand-centered π-π* transitions. mdpi.com In some cases, these transitions can be observed at longer wavelengths, such as the band in the 365-450 nm range for 2-(2`-hydroxynaphthyl azo-) benzothiazole, which is attributed to a π-π* transition involving the azo group. researchgate.net

In metal complexes of this compound, another important type of electronic transition is the metal-to-ligand charge transfer (MLCT). This involves the transfer of an electron from a metal-centered d-orbital to a low-lying π* orbital of the ligand. [28, 31] These transitions are common for complexes with π-acceptor ligands and metals in low oxidation states.

The absorption spectra of Pt(II) and Pd(II) complexes of 2-(6-phenylpyridin-2-yl)thiazoles feature long-wavelength bands that are assigned to mixed MLCT/π-π* states. researchgate.net The energy of these MLCT bands is influenced by the metal, with the energy being higher for Pd(II) than for Pt(II). researchgate.net

In iridium(III) complexes with a triphenylamine-substituted 2-pyridyl-1,2,3-triazole ligand, the MLCT absorption bands are complemented by intraligand charge-transfer (ILCT) bands, resulting in significantly improved visible light absorption. nih.gov For some platinum(II) dimers bridged by pyridyl and quinoline (B57606) thiols, transitions in the 450-570 nm range are attributed to metal-metal-to-ligand charge transfer (MMLCT) arising from Pt-Pt interactions. mdpi.com The excited-state dynamics of fac-Co(ppy)₃, where ppy is 2-[2-(pyridyl)phenyl], have been shown to have significant MLCT character.

The following table provides examples of electronic transitions in this compound systems:

| Compound/Complex | Transition Type | Wavelength Range (nm) | Notes | Reference |

| Isomeric 2-pyridyl 4-aryl thiazoles | π-π | 277-341 | Dependent on substituents and isomeric position | capes.gov.br |

| 5-N-Arylaminothiazoles | π-π | 349-398 | In chloroform solution | rsc.org |

| Pd(II) and Pt(II) complexes | MLCT/π-π* | Long-wavelength bands | Energy of MLCT bands is higher for Pd(II) than Pt(II) | researchgate.net |

| [Pt(TPA-pytri)Cl₂] | ILCT/MLCT | 421 (λₘₐₓ) | Improved visible absorption due to complementary ILCT and MLCT bands | nih.gov |

| Pt(II) dimers | MMLCT | 450-570 | Arises from Pt-Pt interactions | mdpi.com |

Ligand-to-Metal Charge Transfer (LMCT) and Ligand-to-Ligand Charge Transfer (LLCT) Transitions

In metal complexes containing this compound and its derivatives, the electronic absorption and emission properties are often governed by charge transfer transitions. These transitions can be broadly categorized as Ligand-to-Metal Charge Transfer (LMCT) and Ligand-to-Ligand Charge Transfer (LLCT), in addition to the more common Metal-to-Ligand Charge Transfer (MLCT) and intraligand (IL) transitions.

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the promotion of an electron from a ligand-based orbital to a metal-centered orbital. While less common than MLCT in d⁶ metal complexes like those of Ru(II) and Ir(III), LMCT can be observed. In some iron complexes, for instance, emission from a long-lived doublet ligand-to-metal charge-transfer (²LMCT) state has been reported. science.gov This type of transition is facilitated by electron-rich ligands and an electron-deficient metal center. The superior σ-donor and π-acceptor properties of certain ligands can stabilize the excited state, making such transitions more favorable. science.gov

Ligand-to-Ligand Charge Transfer (LLCT) transitions occur in complexes with at least two different types of ligands, where an electron is excited from an orbital predominantly localized on one ligand (the donor ligand) to an orbital centered on another (the acceptor ligand). In iridium(III) complexes with bifunctional 2-(2-pyridyl)imidazole ligands, which are structurally related to this compound, the emissive triplet states can exhibit dominant charge-transfer character from the iridium/cyclometalating ligands to the ancillary ligands. researchgate.net

In ruthenium(II) polypyridyl type complexes featuring dipyridophenazine ligands linked to thiazoles, photoexcitation can lead to the population of both MLCT and thiazole-induced intraligand charge-transfer (¹ILCT) states. acs.orgnih.gov The excited-state dynamics in these systems can be complex, with pathways involving both a short-lived phenazine-centered ³MLCT state and a long-lived ³ILCT state where charge density is localized on the phenazine (B1670421) and thiazole moieties. acs.orgnih.gov This demonstrates a form of charge separation between different parts of the ligand framework, akin to an LLCT process.

The nature of these charge transfer transitions can be finely tuned by modifying the chemical structure of the ligands. For example, in a series of iridium(III) complexes, varying the cyclometalating ligand allows for the tuning of the HOMO energy level, which in turn affects the HOMO-LUMO gap and the resulting emission color. rsc.org Density functional theory (DFT) calculations are often employed to support the assignment of these charge transfer transitions. rsc.org

A study on rhenium(I) complexes with 2,6-di(thiazol-2-yl)pyridine-based ligands demonstrated that the nature of the emission could be controlled by the aryl substituents. mdpi.com For some complexes, the triplet emission was of MLCT character, while for others with different substituents, the emission originated from a ³IL/³ILCT state, where the spin density was localized on the aryl substituent and the central pyridine (B92270) of the dtpy ligand. mdpi.com

The following table summarizes the photophysical data for a selection of metal complexes where charge transfer transitions are significant.

| Complex | λ abs (nm) | λ em (nm) | Quantum Yield (Φ) | Assignment | Reference |

| [Ir(pbtz)₂(btzpy)][PF₆] | ~450 | 600 | 0.41 (in solution) | Charge Transfer | rsc.org |

| [Ir(tppy)₂(btzpy)][PF₆] | ~450 | 660 | 0.02 (in solution) | Charge Transfer | rsc.org |

| Ruthenium(II) complex with thiazole-extended dipyridophenazine (Ru1) | ~450 | 620, 700 | - | ¹MLCT and ¹ILCT, dual emission from ³ILCT and ³MLCT | acs.orgnih.gov |

| Iridium(III) complex 1 with 2-aryl-thiazole | - | 542 | 0.04 (in CH₃CN) | Phosphorescence | rsc.org |

| Iridium(III) complex 2 with 2-aryl-thiazole | - | 555 | 0.03 (in CH₃CN) | Phosphorescence | rsc.org |

| Iridium(III) complex 3 with 2-aryl-thiazole | - | 585 | 0.02 (in CH₃CN) | Phosphorescence | rsc.org |

Data presented is illustrative and sourced from the provided references. For detailed experimental conditions, please consult the original publications.

Photochemical Reactivity of this compound Systems

The photochemical reactivity of metal complexes containing pyridyl-heterocycle ligands, including systems analogous to this compound, is an area of significant interest, particularly for applications in photoactivated chemotherapy (PACT) and photocatalysis. The absorption of light by these complexes can populate excited states that may lead to chemical reactions, most notably ligand dissociation.

In "strained" ruthenium(II) polypyridyl complexes, light-mediated activation can result in the release of a ligand, producing a ligand-deficient metal center. escholarship.orgescholarship.org This coordinatively unsaturated species can then form covalent adducts with other molecules, such as biological macromolecules like DNA. escholarship.orgescholarship.org This principle has been demonstrated with Ru(II) complexes containing pyridyl-pyrazole and pyridyl-pyrazoline ligands, which are structurally similar to this compound.

Irradiation of these strained Ru(II) complexes with visible light (e.g., 470 nm) can lead to the selective photoejection of the pyridyl-pyrazole or pyridyl-pyrazoline ligand. escholarship.orgescholarship.org The efficiency of this photoreaction, quantified by the photosubstitution quantum yield (Φ_PS), is highly dependent on the molecular structure. For instance, introducing a phenyl group to the pyrazoline ring in certain Ru(II) complexes was found to increase the structural distortion, leading to a five-fold improvement in the quantum yield for ligand release in aqueous media. escholarship.orgescholarship.org This highlights that the degree of steric strain within the complex is a key factor in promoting photochemical reactivity.

The general mechanism involves the population of a dissociative excited state, often a metal-centered (³MC) state, which is typically thermally accessible from the initially populated MLCT excited state. The population of this ³MC state weakens the metal-ligand bonds, facilitating the release of a ligand. The vacated coordination site on the metal center can then be occupied by a solvent molecule or another substrate.

Electrochemical Behavior of 2 2 Pyridyl Thiazole and Its Complexes

Redox Potentials of 2-(2-Pyridyl)thiazole and Its Derivatives

The redox potentials of this compound and its derivatives are sensitive to structural modifications and the coordination environment. For instance, ruthenium(II) complexes of this compound exhibit Ru(III)/Ru(II) reduction potentials that shift to higher potentials as the number of coordinated thiazole (B1198619) molecules increases. psu.ac.th This suggests that the thiazole ring has a greater π-acceptor capacity compared to a pyridine (B92270) ring, which stabilizes the Ru(II) oxidation state. psu.ac.th

In a series of cyclometalated Nickel(II) complexes, the introduction of different N-heterocycles, including thiazole and pyridine, influences the redox potentials. mdpi.com For symmetric [Ni(N^C^N)Cl] and non-symmetric [Ni(N^C^N')Br] complexes, the first oxidation and reduction potentials vary depending on the peripheral N-groups (pyridine, 4-thiazole, 2-thiazole, and 2-benzothiazole). mdpi.com Specifically, introducing 4-thiazole groups shifts the electrochemical gap (ΔEexp = Eox–Ered) to higher energies, while 2-thiazole substitution leads to a shift to lower energies. mdpi.com

The redox properties of a Ru(II) complex with a thiazolo[5,4-d]thiazole (B1587360) triarylamine ligand were investigated using cyclic voltammetry. rsc.org The free ligand exhibited three anodic processes, with the first attributed to the oxidation of the triarylamine pyridyl groups. rsc.org Upon coordination to a Ru(II) center, this peak disappears, and a reversible process corresponding to the Ru(II)/Ru(III) oxidation is observed at 0.32 V (vs. Fc/Fc+), while a quasi-reversible process at 0.79 V is assigned to the oxidation of the triarylamine core. rsc.org

The following table summarizes the redox potentials for selected this compound derivatives and their complexes.

| Compound/Complex | Redox Process | Potential (V vs. Fc/Fc+) | Reference |

| [Ni(2Tz(Ph)2Tz)Cl] | Oxidation | > 0 | mdpi.com |

| Reduction | ~ -2.1 | mdpi.com | |

| [Ni(2Tz(Ph)Py)Br] | Oxidation | ~ 0.1 | mdpi.com |

| Reduction | ~ -2.2 | mdpi.com | |

| Ru(II) complex with thiazolo[5,4-d]thiazole triarylamine ligand | Ru(II)/Ru(III) | 0.32 | rsc.org |

| Ligand Oxidation | 0.79 | rsc.org |

Cyclic Voltammetry Studies of this compound and Its Complexes

Cyclic voltammetry is a powerful technique to study the electrochemical behavior of this compound and its complexes, providing insights into their redox processes. Studies on transition metal complexes with 2-(2-pyridyl)benzothiazole have shown that the ligand can stabilize the reduced forms of Ni, Co, or Cu complexes in the +1 oxidation state. researchgate.net

For copper(II) thiocyanate (B1210189) complexes of 2-(2-pyridinyl)-benzthiazole, cyclic voltammetry studies revealed a Cu(II) to Cu(III) oxidation process in solution. tandfonline.com The electrochemical behavior of platinum(II) complexes with 2-(2-pyridyl)benzothiazole derivatives showed an irreversible two-electron process, which was attributed to the Pt(II)/Pt(IV) couple. researchgate.net

Cyclic voltammograms of cyclometalated Ni(II) complexes with N^C^N ligands containing pyridine and thiazole moieties show multiple reduction waves and one or two oxidation waves. mdpi.com The first reduction is typically an irreversible one-electron process, which is explained by an EC mechanism involving the electrochemical reduction of the complex followed by the cleavage of the halide co-ligand. mdpi.com

The electrochemical properties of a ruthenium(II) complex with a thiazolo[5,4-d]thiazole triarylamine ligand were thoroughly investigated by cyclic voltammetry. rsc.org The free ligand displayed multiple redox processes, including the oxidation of pyridyl groups and reductions of the thiazolo[5,4-d]thiazole core and pyridyl rings. rsc.org Upon complexation with ruthenium, the cyclic voltammogram showed a reversible Ru(II)/Ru(III) oxidation and a quasi-reversible oxidation of the triarylamine core. rsc.org

The table below presents key data from cyclic voltammetry studies of this compound and its complexes.

| Complex | Scan Rate (mV/s) | Redox Couple | E½ (V) or Ep (V) | Character | Reference |

| [Ni(2Tz(Ph)2Tz)Cl] | 100 | Ni(II)/Ni(I) (ligand-based) | -2.1 (Ep,c) | Irreversible | mdpi.com |

| [Ni(2Tz(Ph)Py)Br] | 100 | Ni(II)/Ni(I) (ligand-based) | -2.2 (Ep,c) | Irreversible | mdpi.com |

| Ru(II)-thiazolo[5,4-d]thiazole triarylamine | 100 | Ru(II)/Ru(III) | 0.32 | Reversible | rsc.org |

| 100 | Ligand Oxidation | 0.79 | Quasi-reversible | rsc.org |

Influence of Structural Modifications and Metal Coordination on Electrochemical Properties

Structural modifications of the this compound ligand and its coordination to different metal ions significantly influence the electrochemical properties of the resulting complexes.

The replacement of pyridine with thiazole in cyclometalated Ni(II) complexes has a pronounced effect on their electrochemical behavior. mdpi.com Introducing a 4-thiazole moiety generally shifts the electrochemical gap to higher energies, whereas a 2-thiazole or 2-benzothiazole substitution leads to a shift to lower energies. mdpi.com This demonstrates that the electronic properties and redox potentials can be systematically tuned by altering the peripheral N-heterocycles. mdpi.com

In ruthenium complexes, the introduction of thiazole-containing ligands also leads to predictable changes in electrochemical properties. For instance, increasing the number of this compound ligands in a Ru(II) complex leads to a positive shift in the Ru(III)/Ru(II) redox potential, indicating that the thiazole ligand is a better π-acceptor than bipyridine. psu.ac.th This π-accepting character stabilizes the lower oxidation state of the metal center. psu.ac.th

The electronic nature of substituents on the ligand framework also plays a crucial role. In a series of cyclometalated ruthenium(II) complexes with substituted 2-arylbenzimidazoles, an increase in the electron-donating ability of the substituent leads to a decrease in the redox potential of the complex. mdpi.com This is accompanied by a red shift in both absorption and emission spectra. mdpi.com

Furthermore, the geometry of the metal complex can affect its electrochemical behavior. For example, the coordination of 2,6-bis(thiazol-2-yl)pyridine to a Rhenium(I) center results in a distorted geometry due to the steric influence of the uncoordinated thiazole ring, which in turn affects the electronic environment of the metal. mdpi.com

Biological and Medicinal Chemistry of 2 2 Pyridyl Thiazole Scaffolds

Antimicrobial Activity

Derivatives of 2-(2-Pyridyl)thiazole have been widely investigated for their potential to combat various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. The unique structural combination of the pyridine (B92270) and thiazole (B1198619) rings allows for diverse chemical modifications, enabling the fine-tuning of their antimicrobial efficacy.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The this compound core has been incorporated into numerous molecular structures to assess their antibacterial potential. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

Hybrids combining the thiazole moiety with 2-pyrazoline (B94618) have shown notable activity against Gram-positive strains, particularly Staphylococcus aureus. nih.govmdpi.com While their effectiveness against Gram-negative strains is often moderate, promising results have been observed against Klebsiella pneumoniae. nih.govmdpi.com For instance, a pyridinyl thiazole ligand bearing a hydrazone moiety demonstrated antibacterial action against Salmonella typhi with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL and against Escherichia coli with a MIC of 200 µg/mL. jchemrev.com

In a different series, 2-(3-pyridyl)-4,5-disubstituted thiazoles were synthesized and evaluated. One of the most potent compounds, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole, exhibited antibacterial activity against Staphylococcus epidermidis with a MIC of 0.24 μg/mL, a potency twice that of the standard drug ampicillin. nih.gov Conversely, another study involving 2-(3-pyridyl)-thiazolyl-1,3,4-oxadiazolines reported generally low antibacterial activity, primarily against Gram-positive bacteria. farmaciajournal.com

Further modifications, such as the creation of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, have yielded compounds with significant activity against Gram-positive bacteria. The 2-(2,4-dichlorophenyl) derivative, for example, displayed MIC values as low as 6.25 µg/mL against Staphylococcus aureus and Bacillus subtilis. bohrium.com

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridinyl thiazole-hydrazone ligand | Salmonella typhi | 50 µg/mL | jchemrev.com |

| Pyridinyl thiazole-hydrazone ligand | Escherichia coli | 200 µg/mL | jchemrev.com |

| 5-Acetyl-4-methyl-2-(3-pyridyl)thiazole | Staphylococcus epidermidis | 0.24 µg/mL | nih.gov |

| Thiophene-substituted 2-pyrazolin-1-yl-thiazole | E. coli, P. aeruginosa, S. aureus | 5–10 µg/mL | nih.gov |

| 2-(2,4-Dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Staphylococcus aureus | 6.25 µg/mL | bohrium.com |

| 2-(2,4-Dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Bacillus subtilis | 6.25 µg/mL | bohrium.com |

Antifungal Activity against Various Fungal Strains (e.g., Candida albicans)

The this compound scaffold has also proven to be a valuable template for the development of antifungal agents. These compounds have been tested against a variety of fungal pathogens, with a particular focus on Candida albicans, a common cause of opportunistic infections.

Studies have shown that linking the thiazole ring to other heterocyclic systems, such as pyrazoline, can result in compounds with notable antifungal properties. nih.govpreprints.org For example, certain 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives showed antifungal activity against Candida tropicalis comparable to the standard drug fluconazole (B54011) (MICs ≤ 1 µg/mL). semanticscholar.org In another study, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole was found to have potent antifungal activity against Geotricum candidum, with a MIC of 0.48 μg/mL, which was equipotent to amphotericin B. nih.gov

The importance of the thiazole ring for antifungal effectiveness has been highlighted in research on thiazole derivatives with hydrazone groups, which were active against several fungi, including Candida albicans. mdpi.com Similarly, pyridine-thiazole hydrazide compounds have demonstrated antifungal activity comparable to fluconazole and nystatin (B1677061) against four different fungal strains, including C. albicans. mdpi.com However, some series, such as certain 2-(3-pyridyl)-thiazolyl-1,3,4-oxadiazolines, have shown only low activity against C. albicans. farmaciajournal.com

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Acetyl-4-methyl-2-(3-pyridyl)thiazole | Geotricum candidum | 0.48 µg/mL | nih.gov |

| 2-(5-(Furan-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives | Candida tropicalis | ≤ 1 µg/mL | semanticscholar.org |

| Thiophene-substituted 2-pyrazolin-1-yl-thiazole | Candida albicans | Identical to Nystatin | nih.gov |

Antimycobacterial and Antitubercular Activity